molecular formula C19H23NO2 B13716182 5'-Amino-2'-tert-butyl-biphenyl-3-carboxylic acid ethyl ester

5'-Amino-2'-tert-butyl-biphenyl-3-carboxylic acid ethyl ester

Cat. No.: B13716182
M. Wt: 297.4 g/mol
InChI Key: KXKWJACMHXOGGN-UHFFFAOYSA-N
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Description

5’-Amino-2’-tert-butyl-biphenyl-3-carboxylic acid ethyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group at the 5’ position, a tert-butyl group at the 2’ position, and an ethyl ester group at the 3-carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-2’-tert-butyl-biphenyl-3-carboxylic acid ethyl ester typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The biphenyl compound is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5’-Amino-2’-tert-butyl-biphenyl-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

5’-Amino-2’-tert-butyl-biphenyl-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’-Amino-2’-tert-butyl-biphenyl-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5’-Amino-2’-methyl-biphenyl-3-carboxylic acid ethyl ester
  • 5’-Amino-2’-ethyl-biphenyl-3-carboxylic acid ethyl ester
  • 5’-Amino-2’-tert-butyl-biphenyl-4-carboxylic acid ethyl ester

Uniqueness

5’-Amino-2’-tert-butyl-biphenyl-3-carboxylic acid ethyl ester is unique due to the presence of the tert-butyl group at the 2’ position, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

ethyl 3-(5-amino-2-tert-butylphenyl)benzoate

InChI

InChI=1S/C19H23NO2/c1-5-22-18(21)14-8-6-7-13(11-14)16-12-15(20)9-10-17(16)19(2,3)4/h6-12H,5,20H2,1-4H3

InChI Key

KXKWJACMHXOGGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)N)C(C)(C)C

Origin of Product

United States

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